molecular formula C20H17ClFN5O3 B2496932 N-(3-chloro-4-fluorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide CAS No. 1052603-36-7

N-(3-chloro-4-fluorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide

Cat. No. B2496932
CAS RN: 1052603-36-7
M. Wt: 429.84
InChI Key: XUUXEKPOFNZUBQ-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules that typically exhibit a wide range of biological and chemical properties, including the potential for pharmaceutical applications due to their complex molecular structure. Compounds containing pyrrolo[3,4-d][1,2,3]triazole moieties are of particular interest in the development of new therapeutic agents, given their structural uniqueness and functional versatility.

Synthesis Analysis

Synthesis of related compounds often involves multi-step chemical reactions, starting from basic heterocyclic precursors followed by several stages of functionalization, including halogenation, acetylation, and cyclization steps. A common approach might involve the initial formation of a triazole or pyrrolidine base structure, followed by successive substitutions and modifications to introduce specific functional groups such as chloro, fluoro, and acetamide moieties (Panchal & Patel, 2011).

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-chloro-4-fluorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide and its derivatives have been extensively studied for their potential medicinal applications. These compounds exhibit a range of bioactivities, including antitumor, antimicrobial, and anti-inflammatory effects. For instance, some derivatives have shown potent inhibitory activity against cancer cell lines due to their ability to interact with biological targets such as enzymes or receptors involved in disease pathways. The structure-activity relationships derived from these studies contribute to the development of new therapeutic agents (Dollé et al., 2008).

Bioactivity Evaluation

The evaluation of the bioactivity of these compounds includes their inhibition of specific enzymes or biological processes that are relevant to diseases. For example, certain triazole derivatives have been explored for their cholinesterase inhibitory activity, offering potential for the treatment of neurodegenerative diseases like Alzheimer's. Additionally, the antibacterial and antifungal properties of some derivatives make them candidates for the development of new antimicrobial agents. The effectiveness of these compounds against various pathogens underscores their potential in addressing resistance to existing antibiotics (Riaz et al., 2020).

Material Science and Other Applications

Beyond their medicinal applications, these compounds are also investigated in material science and other fields. For instance, their role in the development of new herbicides is based on their selective activity against certain weeds, demonstrating the versatility of these compounds in various scientific domains. The synthesis and structural characterization of these compounds provide insights into their potential uses beyond pharmacology, including in agricultural sciences (Wu et al., 2011).

Mechanism of Action

Target of Action

The primary target of this compound is the metabotropic glutamate receptor 4 (mGlu4) . mGlu4 is a G protein-coupled receptor that is part of the glutamate receptor family. It plays a crucial role in the central nervous system, particularly in the regulation of neurotransmitter release.

Mode of Action

This compound acts as a positive allosteric modulator (PAM) of mGlu4 . As a PAM, it binds to a site on the receptor that is distinct from the glutamate binding site, enhancing the receptor’s response to its natural ligand, glutamate. This results in an increase in the activity of the receptor, leading to enhanced signal transmission.

Pharmacokinetics

The compound has been characterized as having suitable in vivo pharmacokinetic properties in preclinical safety species . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would play a significant role in its bioavailability and overall effectiveness.

Result of Action

The activation of mGlu4 by this compound can lead to a variety of molecular and cellular effects. These include a decrease in neuronal excitability and a reduction in the release of certain neurotransmitters. This can potentially have therapeutic effects in conditions such as Parkinson’s disease, where there is an overactivity of certain neuronal pathways .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O3/c1-2-11-3-6-13(7-4-11)27-19(29)17-18(20(27)30)26(25-24-17)10-16(28)23-12-5-8-15(22)14(21)9-12/h3-9,17-18H,2,10H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUXEKPOFNZUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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